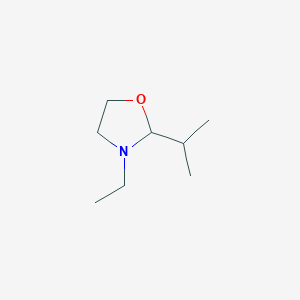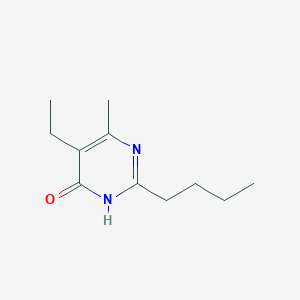
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one
概要
説明
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of butyl, ethyl, and methyl substituents on the pyrimidine ring can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a β-diketone with an amidine or urea derivative. For example, the reaction of 2-butanone with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
化学反応の分析
Types of Reactions
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to its dihydropyrimidine analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-2-one
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-thione
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-amine
Uniqueness
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of butyl, ethyl, and methyl groups can also affect its solubility, stability, and overall properties, contributing to its uniqueness in various applications.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
2-butyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O/c1-4-6-7-10-12-8(3)9(5-2)11(14)13-10/h4-7H2,1-3H3,(H,12,13,14) |
InChIキー |
APDMVECBJSYFER-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(C(=O)N1)CC)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
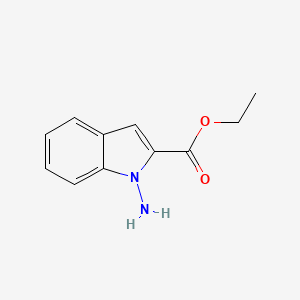
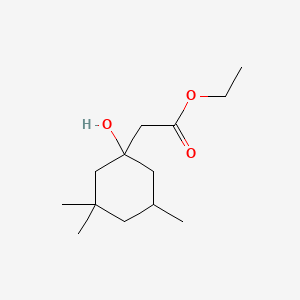
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8717251.png)

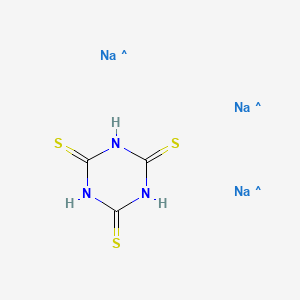
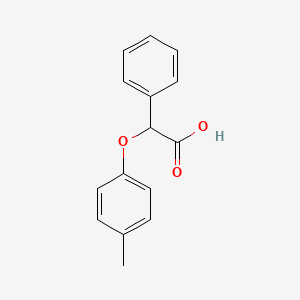
![3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol](/img/structure/B8717269.png)
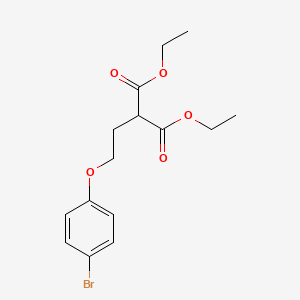
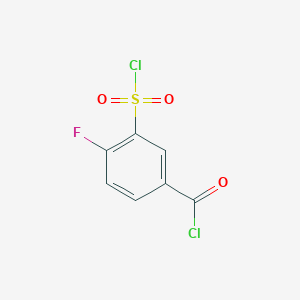

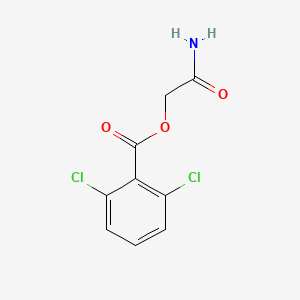
![Ethyl 6-iodo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8717315.png)
![1,2-Dihydro-3H-pyrido[3,2,1-kl]phenothiazin-3-one](/img/structure/B8717317.png)
